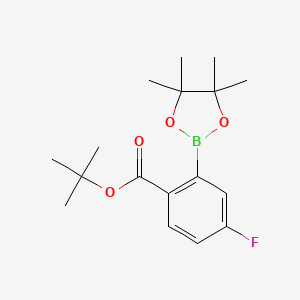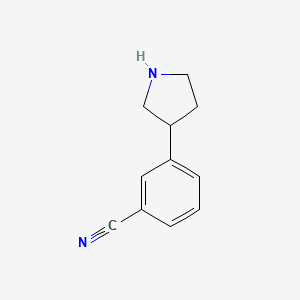
3-(Pyrrolidin-3-YL)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Pyrrolidin-3-YL)benzonitrile is a chemical compound that features a pyrrolidine ring attached to a benzonitrile moiety. The pyrrolidine ring is a five-membered nitrogen-containing heterocycle, which is known for its versatility in medicinal chemistry. The benzonitrile group, on the other hand, is an aromatic ring with a nitrile substituent, which is often used in organic synthesis and pharmaceutical applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyrrolidin-3-YL)benzonitrile typically involves the formation of the pyrrolidine ring followed by its attachment to the benzonitrile group. One common method is the 1,3-dipolar cycloaddition between a nitrone and an olefin, which forms the pyrrolidine ring . This is followed by functionalization to introduce the benzonitrile group.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of catalysts and specific solvents to facilitate the reaction and improve efficiency .
化学反応の分析
Types of Reactions
3-(Pyrrolidin-3-YL)benzonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the nitrile group to form amines.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and specific solvents to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrolidinone derivatives, while reduction can produce amines .
科学的研究の応用
3-(Pyrrolidin-3-YL)benzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Industry: The compound is used in the production of various pharmaceuticals and fine chemicals.
作用機序
The mechanism of action of 3-(Pyrrolidin-3-YL)benzonitrile involves its interaction with specific molecular targets. For example, it has been shown to inhibit lysine-specific demethylase 1 (LSD1), an enzyme involved in the regulation of gene expression . The compound binds to the active site of the enzyme, preventing it from catalyzing the demethylation of histones, which can affect gene expression and cellular function .
類似化合物との比較
Similar Compounds
Similar compounds include other pyrrolidine derivatives such as pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones . These compounds share the pyrrolidine ring structure but differ in their substituents and overall molecular architecture.
Uniqueness
What sets 3-(Pyrrolidin-3-YL)benzonitrile apart is its combination of the pyrrolidine ring with the benzonitrile group, which imparts unique chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound in medicinal chemistry and drug development .
特性
IUPAC Name |
3-pyrrolidin-3-ylbenzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c12-7-9-2-1-3-10(6-9)11-4-5-13-8-11/h1-3,6,11,13H,4-5,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIFIRDVVBJXPNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2=CC=CC(=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
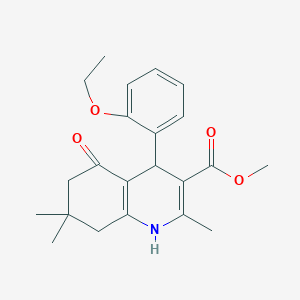
![2-[(6-{[(4-chlorophenyl)methyl]amino}pyrimidin-4-yl)sulfanyl]-N-(4-fluoro-2-methylphenyl)acetamide](/img/structure/B2872293.png)
![2-(5-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]acetamide](/img/structure/B2872294.png)
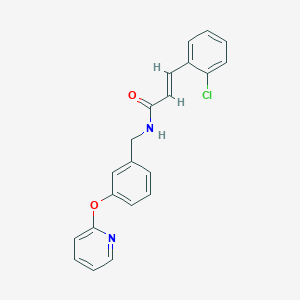
![N-(3,4-dichlorophenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2872297.png)
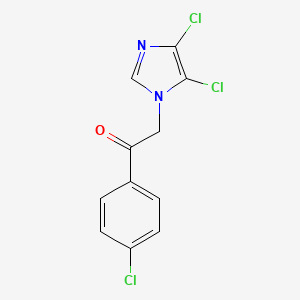
![1-[1-(Pent-4-enoyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2872302.png)
![Rac-[(1R,2R,4S)-7-oxabicyclo[2.2.1]hept-2-ylmethyl]amine](/img/structure/B2872303.png)
![N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N'-[(pyridin-2-yl)methyl]ethanediamide](/img/structure/B2872305.png)
![Tert-butyl N-[2-(fluoromethyl)phenyl]carbamate](/img/structure/B2872306.png)
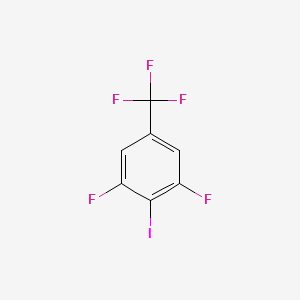
![7-(4-fluorophenyl)-2-methyl-5-phenethylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2872312.png)
![1-[2-(4-Chlorophenyl)ethenesulfonyl]-4-(4-methylbenzenesulfonyl)piperazine](/img/structure/B2872314.png)
